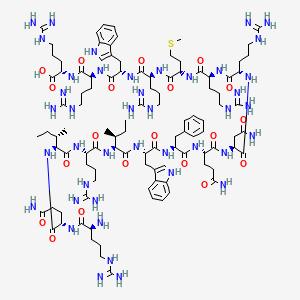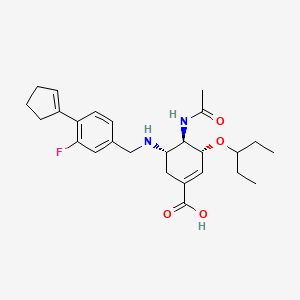
Neuraminidase-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuraminidase-IN-16 is a compound that functions as an inhibitor of the neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of influenza viruses, playing a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound helps to prevent the spread of the virus within the host organism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-16 typically involves multiple steps, starting with the preparation of a pharmacophore model for virtual screening of small-molecule databases. Molecular docking and dynamics simulations are used to predict binding modes and energies between the protein and molecules. The final set of molecules with proper binding patterns and top binding energies undergoes enzymatic bioassay .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product.
化学反应分析
Types of Reactions
Neuraminidase-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile used.
科学研究应用
Neuraminidase-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new synthetic pathways for antiviral agents.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for treating influenza and other viral infections by inhibiting neuraminidase activity.
Industry: Used in the development of antiviral drugs and in the production of diagnostic kits for detecting influenza virus.
作用机制
Neuraminidase-IN-16 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues from glycoproteins on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively reduces the spread of the virus within the host .
相似化合物的比较
Similar Compounds
Similar compounds to Neuraminidase-IN-16 include:
- Zanamivir
- Laninamivir
- Oseltamivir
- Peramivir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the neuraminidase enzyme. While other neuraminidase inhibitors like zanamivir and oseltamivir are also effective, this compound may offer advantages in terms of stability, bioavailability, and resistance profile .
Conclusion
This compound is a promising compound with significant potential in the treatment of influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and drug development.
属性
分子式 |
C26H35FN2O4 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
(3R,4R,5S)-4-acetamido-5-[[4-(cyclopenten-1-yl)-3-fluorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1 |
InChI 键 |
RGLDENUTELIXMK-ISJGIBHGSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


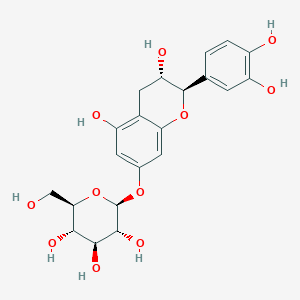
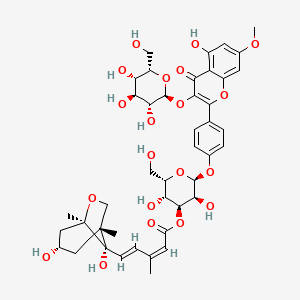
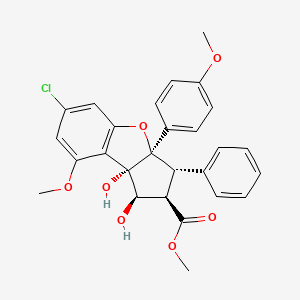

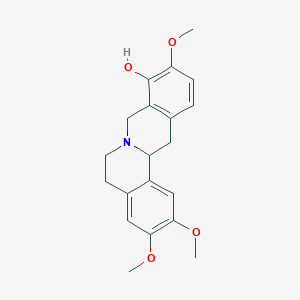
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
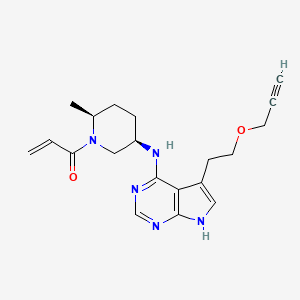


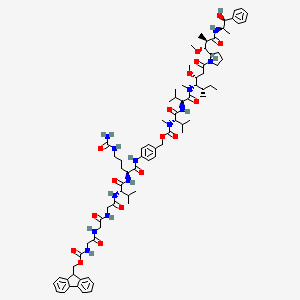
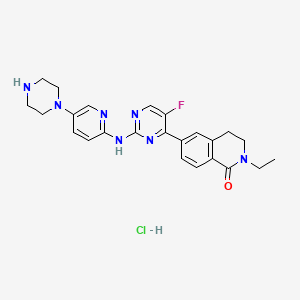
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
